REACTION_SMILES
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[CH3:56][c:57]1[cH:58][cH:59][cH:60][cH:61][cH:62]1.[ClH:53].[Na+:55].[O:17]=[C:18]([c:19]1[cH:20][c:21]2[cH:22][cH:23][o:24][c:25]2[cH:26][n:27]1)[CH2:28][C:29]([O:30][CH2:31][CH3:32])=[O:33].[O:1]=[C:2]([CH2:3][C:4]([O:5][CH3:6])=[O:7])[c:8]1[cH:9][c:10]2[c:11]([cH:12][n:13]1)[o:14][cH:15][cH:16]2.[O:34]=[C:35]([c:36]1[cH:37][c:38]2[cH:39][cH:40][o:41][c:42]2[cH:43][n:44]1)[CH2:45][C:46]([O:47][C:48]([CH3:49])([CH3:50])[CH3:51])=[O:52].[OH-:54]>>[O:1]=[C:2]([CH3:3])[c:8]1[cH:9][c:10]2[c:11]([cH:12][n:13]1)[o:14][cH:15][cH:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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CCOC(=O)CC(=O)c1cc2ccoc2cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)c1cc2ccoc2cn1
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Name
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COC(=O)CC(=O)c1cc2ccoc2cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(=O)c1cc2ccoc2cn1
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Name
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CC(C)(C)OC(=O)CC(=O)c1cc2ccoc2cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)CC(=O)c1cc2ccoc2cn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
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Type
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product
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Smiles
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CC(=O)c1cc2ccoc2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |